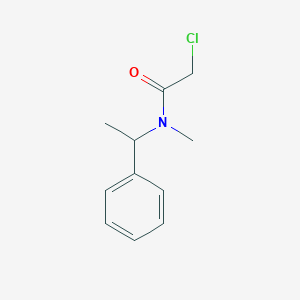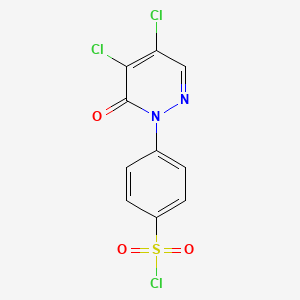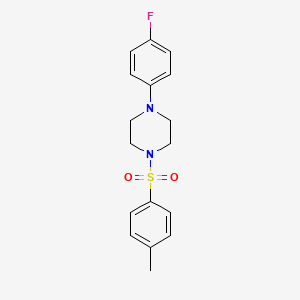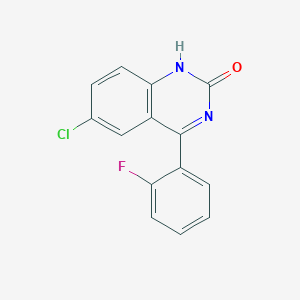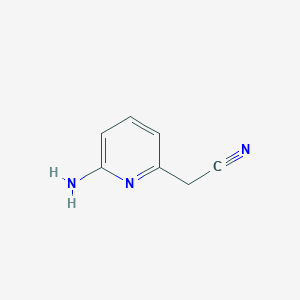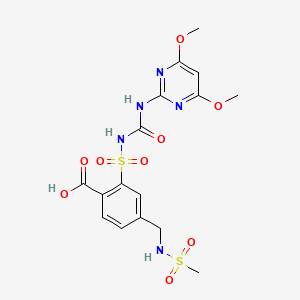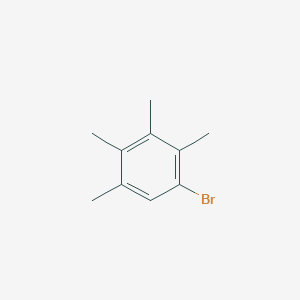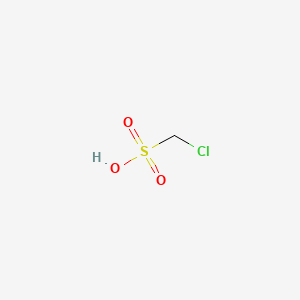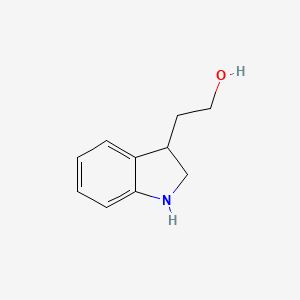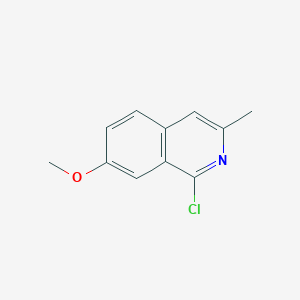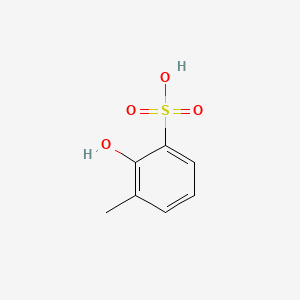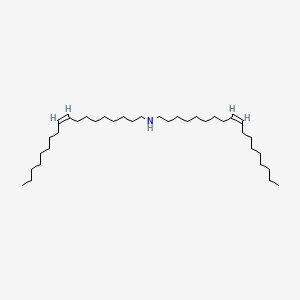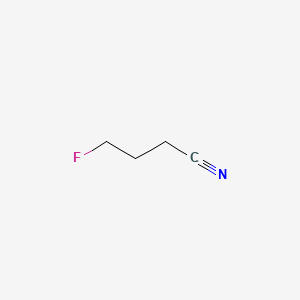
4-Fluorobutanenitrile
描述
4-Fluorobutanenitrile is an organic compound with the molecular formula C4H6FN. It is a colorless liquid that is used in various chemical synthesis processes. The compound is characterized by the presence of a fluorine atom attached to the fourth carbon of a butanenitrile chain. This structural feature imparts unique chemical properties to the compound, making it valuable in both research and industrial applications.
作用机制
Target of Action
Butyronitrile, 4-fluoro- is a type of fluorinated heterocycle . Fluorinated heterocycles are main components of many marketed drugs, with 20% of anticancer and antibiotic drugs containing fluorine atoms . The primary targets of these compounds are often cancerous or infectious cells .
Mode of Action
It is known that fluorinated heterocycles can interact with their targets in various ways, often depending on the specific structure of the compound and the presence of electron-donating or electron-withdrawing substituents .
Biochemical Pathways
It has been reported that fluorinated heterocycles can affect both in vivo and in vitro anticancer and antimicrobial activities . The specific pathways and downstream effects would depend on the specific targets of the compound.
Result of Action
The result of the action of Butyronitrile, 4-fluoro- can vary depending on the specific targets and mode of action. In some cases, fluorinated heterocycles have been found to have activities that are almost equal to or exceed the potency of reference drugs . They often show a promising safety index via their reduced cytotoxicity in non-cancerous cell lines .
生化分析
Biochemical Properties
Butyronitrile, 4-fluoro- is structurally similar to known synthetic cannabinoids . It is a potential metabolite of 4-fluoro MDMB-BUTICA
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Butyronitrile, 4-fluoro- vary with different dosages in animal models
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Preliminary studies suggest that it may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions: 4-Fluorobutanenitrile can be synthesized through several methods. One common method involves the reaction of 1-bromo-3-fluoropropane with sodium cyanide. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the bromine atom by the cyanide ion, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
化学反应分析
Types of Reactions: 4-Fluorobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluorobutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-fluorobutylamine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form 4-hydroxybutanenitrile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: 4-Fluorobutanoic acid.
Reduction: 4-Fluorobutylamine.
Substitution: 4-Hydroxybutanenitrile.
科学研究应用
4-Fluorobutanenitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of fluorine chemistry and its effects on molecular properties.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving nitriles.
Medicine: Research into potential pharmaceutical applications includes the development of novel drugs and therapeutic agents.
Industry: this compound is employed in the production of agrochemicals, polymers, and specialty chemicals.
相似化合物的比较
Butanenitrile: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Chlorobutanenitrile: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
4-Bromobutanenitrile: Similar structure but with a bromine atom, affecting its chemical behavior and uses.
Uniqueness of 4-Fluorobutanenitrile: The presence of the fluorine atom in this compound imparts unique properties such as increased electronegativity and altered reactivity compared to its analogs. This makes it particularly valuable in research and industrial applications where specific chemical behaviors are desired .
属性
IUPAC Name |
4-fluorobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN/c5-3-1-2-4-6/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJJJRAPZCRYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193680 | |
| Record name | Butyronitrile, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-83-0 | |
| Record name | Butyronitrile, 4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyronitrile, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


